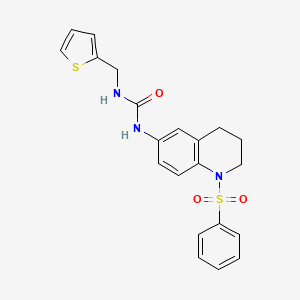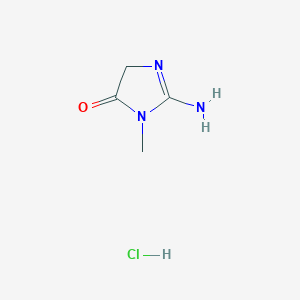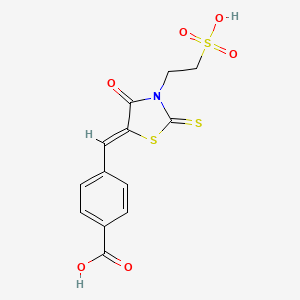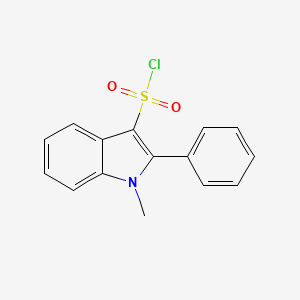
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound notable for its intricate molecular structure. This compound is of interest in scientific research due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea generally involves multi-step organic reactions
Formation of 1,2,3,4-tetrahydroquinoline: : Starting from aniline, a series of condensation and cyclization reactions form the tetrahydroquinoline core.
Urea Formation: : The final step involves the reaction of the sulfonylated tetrahydroquinoline with an isocyanate derivative to form the urea moiety.
Industrial Production Methods: While specific industrial methods may vary, they usually follow similar principles but are optimized for scale, efficiency, and cost-effectiveness. Industrial production may utilize continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea undergoes several types of chemical reactions, including:
Oxidation: : Commonly with oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: : Typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, influenced by the sulfonyl and thiophene groups.
Common Reagents and Conditions:
Oxidizing agents: : mCPBA, hydrogen peroxide.
Reducing agents: : LiAlH4, sodium borohydride (NaBH4).
Solvents: : Dichloromethane (DCM), dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidative and reductive modifications often lead to altered functional groups, such as hydroxyl or amine derivatives, depending on the specific reactions.
Applications De Recherche Scientifique
Chemistry and Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with cellular pathways. It’s of interest in medicinal chemistry for developing therapeutic agents.
Medicine and Industry: Potential applications in drug development, particularly in targeting specific enzymes or receptors related to diseases. Also, its unique structure makes it a candidate for materials science applications, such as in the development of novel polymers.
Mécanisme D'action
The mechanism of action for 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea often involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their activity.
Pathways: : Modulation of biochemical pathways within cells, potentially affecting signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: : Lacks the thiophen-2-ylmethyl urea group but shares structural similarities.
Thiophen-2-ylmethyl urea derivatives: : Similar in containing the thiophene and urea moieties but differing in the attached substituents.
Uniqueness: 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea stands out due to the combination of its sulfonylated tetrahydroquinoline and thiophene urea components, providing a unique set of physical and chemical properties.
And there you have it, a deep dive into this compound! Anything more you'd like to explore?
Propriétés
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-21(22-15-18-7-5-13-28-18)23-17-10-11-20-16(14-17)6-4-12-24(20)29(26,27)19-8-2-1-3-9-19/h1-3,5,7-11,13-14H,4,6,12,15H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJVUXFXRBMSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(1-methyl-1H-imidazol-5-yl)-1-[(3-methylphenyl)methanesulfonyl]piperidine](/img/structure/B2793222.png)


![2-{2-[ethyl(prop-2-yn-1-yl)amino]acetamido}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2793228.png)
![N-(4-butylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2793231.png)

![4-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2793233.png)
![(2-(methylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2793234.png)

![4-(4-bromophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2793237.png)
![N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide](/img/structure/B2793239.png)
![5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2-(trifluoromethyl)pyridine](/img/structure/B2793241.png)
![[4-[(Z)-2-Cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2793242.png)

